molecular formula C16H13Cl2NO4S B2549217 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 438030-95-6

2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No. B2549217
CAS RN: 438030-95-6
M. Wt: 386.24
InChI Key: ZPEKJFYBCQQDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune system, and its dysregulation has been linked to various autoimmune diseases and cancers.

Mechanism Of Action

2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid works by inhibiting the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune system, and its dysregulation has been linked to various autoimmune diseases and cancers. JAKs are a family of tyrosine kinases that phosphorylate and activate STATs. Once activated, STATs translocate to the nucleus and regulate gene expression. 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid inhibits JAKs, thereby preventing the activation of STATs and the subsequent regulation of gene expression.
Biochemical and Physiological Effects
2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has been shown to have potent immunosuppressive effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It also inhibits the proliferation and activation of T cells, B cells, and natural killer (NK) cells. These effects make it a promising candidate for the treatment of autoimmune diseases.
2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has also been shown to have anti-tumor activity. It inhibits the growth and survival of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It also inhibits the production of pro-tumor cytokines such as IL-6 and vascular endothelial growth factor (VEGF).

Advantages And Limitations For Lab Experiments

2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of JAKs, making it a valuable tool for studying the JAK-STAT signaling pathway. It is also water-soluble, which makes it easy to administer to cells and animals. However, 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to maintain therapeutic concentrations. It also has off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid research. One direction is to develop more potent and selective JAK inhibitors that have fewer off-target effects. Another direction is to explore the potential of 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid for the treatment of other autoimmune diseases and cancers. Finally, there is a need to better understand the mechanisms of action of 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid and its effects on other signaling pathways. This knowledge will help to optimize its therapeutic potential and minimize its side effects.

Synthesis Methods

The synthesis of 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves several steps, starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chlorophenylacetonitrile to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to produce the corresponding amine. The amine is then reacted with propargyl bromide and sodium hydride to form the corresponding propargylamine. Finally, the propargylamine is reacted with 2-chloro-5-sulfamoylbenzoic acid to produce 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid.

Scientific Research Applications

2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has been extensively researched for its potential therapeutic applications. It has been shown to have potent immunosuppressive effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of various cancers.

properties

IUPAC Name

2-chloro-5-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4S/c1-2-9-19(12-5-3-11(17)4-6-12)24(22,23)13-7-8-15(18)14(10-13)16(20)21/h2-8,10H,1,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEKJFYBCQQDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid

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